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Introduction

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an
unprecedented ability to manipulate the genomes of various organisms, including the malaria
parasite Plasmodium falciparum. A critical component of successful gene editing is the
selection of cells that have incorporated the desired genetic modifications. In the context of P.
falciparum, the antifolate drug WR99210 serves as a powerful and widely used selectable
marker. WR99210 selectively inhibits the parasite's dihydrofolate reductase (DHFR), an
essential enzyme in the folate biosynthesis pathway.[1][2] By introducing a resistant version of
this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery,
researchers can effectively select for successfully transfected parasites.[1][3] This document
provides detailed application notes and protocols for the use of WR99210 in CRISPR/Cas9-
mediated gene editing of P. falciparum.

Mechanism of Action and Selection Principle

WR99210 is a potent inhibitor of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme.
[1][4] This enzyme is crucial for the parasite's survival as it catalyzes the reduction of
dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and
some amino acids. Inhibition of PIDHFR leads to parasite death.
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The selection strategy relies on the differential sensitivity of the parasite and human DHFR
enzymes to WR99210. While WR99210 is highly effective against PIDHFR, it has a
significantly lower affinity for human DHFR (hDHFR).[1][2] Therefore, plasmids engineered to
express hDHFR can confer resistance to WR99210 in P. falciparum.

In a typical CRISPR/Cas9 experiment, a plasmid carrying the Cas9 nuclease, a single-guide
RNA (sgRNA) targeting the gene of interest, a donor DNA template for homologous
recombination, and the hDHFR gene as a selectable marker is introduced into the parasites.[3]
[5] Following transfection, the parasite culture is treated with WR99210. Only the parasites that
have successfully taken up the plasmid and express hDHFR will survive, allowing for the
enrichment and isolation of genetically modified parasites.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of WR99210 in
P. falciparum CRISPR/Cas9 experiments, compiled from various studies.

Table 1: WR99210 Working Concentrations for Selection

P. falciparum Strain WR99210 Concentration Reference
3D7 2.5nM [6]
3D7 4 nM [7]
3D7 5nM [8]
Dd2 5 nM [8]
NF54 2.5 nM [9]
General 1.5 nM (for wild-type PfDHFR) [3]
General 2.5nM [3]

Table 2: Typical Timelines for WR99210 Selection
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Experimental Stage Duration Reference
Drug pressure application
gp ' PP 24 hours [8][10]
post-transfection
Initial drug selection period 5-6 days [3][9]
Appearance of resistant )
) ~20 days post-transfection [11]
parasites
Time to obtain marker-free )
~7 weeks post-transfection [3]

clones

Experimental Protocols
Protocol 1: General Workflow for CRISPR/Cas9 Gene
Editing using WR99210 Selection

This protocol outlines the key steps for performing a CRISPR/Cas9 gene editing experiment in
P. falciparum using a plasmid-based system with WR99210 selection.

1. Plasmid Construction:

» Design and clone the specific sSgRNA targeting the gene of interest into a Cas9-expressing
plasmid. This plasmid should also contain the human dihydrofolate reductase (hDHFR)
expression cassette for WR99210 selection.[5]

o Construct a donor template plasmid containing the desired genetic modification (e.g., gene
knockout, point mutation, or tag insertion) flanked by homology arms corresponding to the
genomic locus targeted by the sgRNA. In some systems, the donor template is included in
the same plasmid as Cas9 and the sgRNA.[3]

2. P. falciparum Culture and Transfection:

¢ Maintain P. falciparum cultures using standard in vitro cultivation methods.[8]

e Synchronize the parasite culture to the ring stage.[10]

e Prepare a mixture of the Cas9/sgRNA/hDHFR plasmid (50 pg) and the donor plasmid (50
ug) if using a two-plasmid system.[10]

o Transfect the plasmids into uninfected red blood cells (RBCs) via electroporation.[12] Other
established transfection protocols are also compatible.[12]
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e Add synchronized schizont-stage parasites to the transfected RBCs to allow for invasion.
3. WR99210 Selection:

o Approximately 24 hours post-transfection, apply drug selection by adding WR99210 to the
culture medium at the desired concentration (e.g., 2.5 nM).[8][10]

« If using a two-plasmid system with a second selectable marker (e.qg., blasticidin S
deaminase), add the corresponding drug simultaneously.[3][10]

e Maintain continuous drug pressure for the first 6-7 days, monitoring parasitemia.[3]
Parasitemia is expected to become undetectable during this period.[3]

o Continue to culture the parasites under WR99210 selection until resistant parasites emerge,
which can take approximately 20 days.[11]

4. Verification of Genetic Modification:

e Once a stable population of resistant parasites is established, isolate genomic DNA.
o Perform PCR analysis and Sanger sequencing to confirm the desired genetic modification at
the target locus.

Protocol 2: Preparation of WR99210 Stock Solution

Itis crucial to use a reliable source of WR99210, as some commercial stocks may contain
inactive regioisomers.[13][14]

1. Reagent and Equipment:

» WR99210 hydrochloride salt
e Dimethyl sulfoxide (DMSO)
o Sterile, nuclease-free microcentrifuge tubes

2. Procedure:

e Prepare a 1 mM stock solution of WR99210 in DMSO.
 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
» Store the aliquots at -20°C.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683595#application-of-wr99210-in-crispr-cas9-
gene-editing-of-p-falciparum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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